2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Description
Chemical Structure and Synthesis The compound 2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione (hereafter referred to as the target compound) is a derivative of the 1,2-benzothiazine 1,1-dioxide class. It features a benzisothiazole trione core substituted with a 4-methylphenyl ketone group. The synthesis involves reacting 2-bromo-1-(2-bromophenyl)ethanone with sodium saccharin in dimethylformamide (DMF) at 383 K, yielding the product after precipitation and purification .
Structural Features
X-ray crystallography reveals two conformers in the asymmetric unit. The benzisothiazol rings (S1/N1/C1–C7 and S2/N2/C16–C22) are planar, with dihedral angles of ~70–73° between the benzisothiazol and benzene rings. The crystal structure is stabilized by π-π interactions (centroid distances: 3.599–3.620 Å) and weak C–H⋯O hydrogen bonds. The bromine substituent in related analogs (e.g., bromophenyl derivatives) introduces steric and electronic variations .
Applications As a precursor to 1,2-benzothiazine derivatives, the compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam. Its derivatives are explored as cyclooxygenase-2 (COX-2) inhibitors and human leukocyte elastase (HLE) inhibitors .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)14(18)10-17-16(19)13-4-2-3-5-15(13)22(17,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJEUOLFWDDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves several steps. One common method includes the reaction of 4-methylbenzaldehyde with 2-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity .
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Bioactivity The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk, making it suitable as a synthetic precursor. In contrast, HTS09643’s 3,4-dihydroxyphenyl group increases polarity but introduces non-enzymatic reactivity, limiting its utility in enzymatic studies . Bromine in the bromophenyl analog enhances molecular weight and may improve binding affinity to COX-2, though its larger size could reduce solubility .
Structural and Crystallographic Variations
- The target compound and its bromophenyl analog share similar benzisothiazol trione cores but differ in dihedral angles (70–73° vs. 72–75° in bromophenyl), affecting π-π stacking distances and crystal packing .
- Triazolium salts (e.g., Compound 16) replace the benzisothiazole core with a triazolium ring, altering electronic properties and enabling antifungal activity .
Physicochemical Properties Log P values for morpholino derivatives (~1.98) suggest moderate lipophilicity, comparable to fluorinated pyridaben analogs (log P 1.54–1.98) . The target compound’s crystalline stability contrasts with the morpholino derivative’s solubility profile, highlighting the role of substituents in solid-state behavior.
Biological Applications
- While the target compound is a precursor for NSAIDs, pyrrolo[1,2-a]pyrazinium derivatives target bacterial acetyltransferases, demonstrating the versatility of benzisothiazole-based scaffolds in drug design .
Biological Activity
The compound 2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a member of the benzothiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H11NOS
- Molecular Weight : 241.31 g/mol
- CAS Number : 2514-30-9
This compound features a benzisothiazole core with a ketone and a methylphenyl substituent, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the 4-methylphenyl group may enhance the antimicrobial efficacy by improving lipophilicity and membrane penetration.
Antitumor Activity
Benzothiazole derivatives have been recognized for their antitumor potential. A related compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated nanomolar activity against human breast cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to enhanced selectivity and potency against various carcinoma types.
The mechanisms underlying the biological activities of benzothiazole derivatives often involve enzyme inhibition. For example, some compounds act as inhibitors of key enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . The inhibition of these enzymes can lead to altered metabolic pathways in cancer cells or pathogens.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives against several strains. Compounds with specific substitutions exhibited significant inhibition zones (16–22 mm) against Staphylococcus aureus and Candida albicans . The results highlight the potential of these derivatives in developing new antimicrobial agents.
Study 2: Antitumor Activity
In another investigation focusing on the antitumor properties of related benzothiazoles, researchers found that certain derivatives showed selective cytotoxicity towards ovarian and lung cancer cell lines . The lead compound demonstrated a unique biphasic dose-response relationship, suggesting a complex interaction with cellular targets that warrants further exploration.
Data Summary
| Biological Activity | Target Organism/Cell Line | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant (16–22 mm inhibition zone) |
| Antimicrobial | Candida albicans | Significant (16–22 mm inhibition zone) |
| Antitumor | Breast cancer cell lines | Nanomolar activity |
| Antitumor | Ovarian cancer cell lines | Selective cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione?
The synthesis typically involves multi-step reactions, starting with the formation of the benzisothiazole core followed by functionalization. Key steps include:
- Triazole ring formation : Refluxing intermediates like substituted benzaldehydes with acetic acid in ethanol under controlled conditions (4–6 hours) .
- Thioether linkage introduction : Using reagents such as phenyl isothiocyanate to attach the 4-methylphenyl-oxoethyl moiety .
- Purification : Vacuum evaporation and recrystallization in polar solvents (e.g., ethanol or acetonitrile) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for this compound?
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Methodological solutions include:
Q. What crystallographic features influence the compound's stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Planarity : The benzisothiazole ring is nearly planar (r.m.s. deviation = 0.017 Å), enhancing π-π stacking .
- Intermolecular interactions :
| Interaction Type | Distance (Å) | Angle (°) | Role |
|---|---|---|---|
| C–H⋯O H-bond | 2.27–2.53 | 131–158 | Stabilizes dimers |
| π-π stacking | 3.617–3.627 | — | 3D network formation |
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters for optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Maximizes ring closure |
| Solvent | Ethanol or DMF | Balances solubility and reactivity |
| Catalyst | Glacial acetic acid | Accelerates Schiff base formation |
| Reaction Time | 4–6 hours | Prevents side reactions |
Q. What computational methods are suitable for modeling this compound’s electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
- Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .
- Solvatochromic analysis : Correlates solvent polarity with UV-Vis spectral shifts to study polarity effects .
Q. How should bioactivity studies be designed to evaluate antimicrobial potential?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .
- In vivo models : Carrageenan-induced edema in rats to assess anti-inflammatory efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
